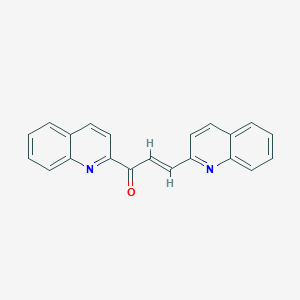

1,3-di-2-quinolinyl-2-propen-1-one

Description

Contextualization within Chalcone (B49325) Chemistry

To fully appreciate the significance of 1,3-di-2-quinolinyl-2-propen-1-one, it is essential to first understand its foundational components. This compound is a member of the broader chalcone family, which has long been recognized for its chemical versatility and biological relevance.

Chalcones, chemically defined as 1,3-diaryl-2-propen-1-ones, are characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. nih.govnih.gov This structural motif is not a recent discovery; in fact, chalcones are naturally occurring compounds found in a variety of plants, where they contribute to pigmentation and serve as precursors to other flavonoids. nih.govresearchpublish.comresearchgate.net Their widespread presence in nature hints at their inherent biological compatibility and has spurred extensive research into their synthetic analogues.

The term "privileged scaffold" is often used to describe the chalcone framework, and for good reason. nih.govresearchgate.netnih.govacs.orgbenthamdirect.com This designation refers to a molecular structure that is capable of binding to multiple biological targets, thereby exhibiting a wide array of pharmacological activities. Chalcones have demonstrated a remarkable spectrum of biological effects, including anti-inflammatory, antimicrobial, anticancer, and antioxidant properties. nih.govnih.govnih.gov The ease of their synthesis, typically through a Claisen-Schmidt condensation reaction between an acetophenone (B1666503) and a benzaldehyde, further enhances their appeal to medicinal chemists. nih.govekb.egyoutube.comyoutube.com This straightforward synthetic accessibility allows for the facile generation of diverse libraries of chalcone derivatives for biological screening. nih.gov

| Property | Description |

| Core Structure | Two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. |

| Natural Occurrence | Found in various plants, contributing to pigmentation and serving as flavonoid precursors. |

| Biological Activities | Anti-inflammatory, antimicrobial, anticancer, antioxidant, among others. |

| Synthesis | Commonly prepared via Claisen-Schmidt condensation. |

The second key component of this compound is the quinoline (B57606) ring system. Quinoline, a bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of heterocyclic chemistry and a well-established pharmacophore in drug design. nih.govrsc.orgjddtonline.infonih.govconsensus.app Its presence in the molecular architecture of numerous clinically significant drugs underscores its importance. nih.govjddtonline.info

The quinoline scaffold is not merely a passive structural element; it actively contributes to the biological activity of the molecule. It is known to interact with various biological targets, including enzymes and receptors, and can influence the pharmacokinetic properties of a compound. The historical success of quinoline-based antimalarial drugs like quinine (B1679958) and chloroquine (B1663885) is a testament to the therapeutic potential of this heterocyclic system. ekb.egnih.gov In modern drug discovery, the quinoline moiety continues to be incorporated into novel therapeutic agents targeting a wide range of diseases, including cancer, infectious diseases, and neurodegenerative disorders. nih.govnih.gov

Rationale for Focused Investigation of Symmetrically Substituted Chalcones, such as this compound

The specific focus on a symmetrically substituted chalcone like this compound is driven by several scientific considerations. In this particular molecule, both of the aryl groups attached to the propenone linker are 2-quinolinyl moieties. This symmetry can have profound implications for the molecule's chemical and biological properties.

From a synthetic standpoint, the preparation of symmetrical chalcones can be more straightforward than their unsymmetrical counterparts. However, the true intrigue lies in how this symmetry influences the molecule's interaction with biological systems. The presence of two identical quinoline rings could potentially lead to bivalent binding, where the molecule interacts with two identical or similar binding sites on a biological target. This can result in enhanced affinity and selectivity.

Scope and Objectives of Academic Research on this Specific Compound Class

Academic research into this compound and its analogues is multifaceted, with several key objectives guiding the investigations. A primary goal is the synthesis and structural characterization of these novel compounds. This involves developing efficient synthetic routes and employing a range of spectroscopic techniques, such as NMR and mass spectrometry, to confirm their chemical structures. researchpublish.com

A significant portion of the research is dedicated to exploring the potential biological activities of these compounds. nih.govnih.gov Given the known pharmacological profiles of both chalcones and quinolines, these investigations often focus on areas such as anticancer, antimalarial, and antimicrobial activities. ekb.egnih.govnih.govnih.govmdpi.comresearchgate.net For instance, studies have explored the efficacy of quinolinyl chalcones against various cancer cell lines and their potential to inhibit parasitic growth. nih.govnih.govmdpi.com

Furthermore, researchers are keen to elucidate the structure-activity relationships (SAR) within this class of compounds. By systematically modifying the structure of this compound and evaluating the impact on its biological activity, scientists can identify the key structural features responsible for its therapeutic effects. This knowledge is crucial for the rational design of more potent and selective drug candidates.

Another important research avenue is the investigation of the potential of these compounds as molecular probes or imaging agents. The inherent fluorescence of some chalcone derivatives, coupled with the biological targeting capabilities of the quinoline moiety, makes them attractive candidates for applications in cellular imaging and diagnostics.

In essence, the academic exploration of this compound is a comprehensive endeavor that spans from fundamental synthesis to the evaluation of its potential as a therapeutic agent or research tool. The unique combination of two well-established pharmacophores in a symmetrical arrangement makes it a compelling subject for continued scientific inquiry.

Structure

3D Structure

Properties

IUPAC Name |

(E)-1,3-di(quinolin-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N2O/c24-21(20-13-10-16-6-2-4-8-19(16)23-20)14-12-17-11-9-15-5-1-3-7-18(15)22-17/h1-14H/b14-12+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWWXNMSKETZGRF-WYMLVPIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C=CC(=O)C3=NC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=N2)/C=C/C(=O)C3=NC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1,3 Di 2 Quinolinyl 2 Propen 1 One and Its Analogues

Established Synthetic Pathways for Quinolinyl Chalcones

The most common and conventional method for synthesizing quinolinyl chalcones is the Claisen-Schmidt condensation. nih.govrsc.org This reaction involves the base- or acid-catalyzed reaction between a quinolinyl methyl ketone and a quinolinyl aldehyde.

Claisen-Schmidt Condensation Protocols (Base-Catalyzed, Conventional, and Modified Approaches)

The Claisen-Schmidt condensation is a cornerstone for the synthesis of chalcones, including those bearing quinoline (B57606) moieties. youtube.com This reaction typically involves the condensation of an aromatic ketone with an aromatic aldehyde in the presence of a base or an acid catalyst. nih.govrsc.org

Base-Catalyzed Claisen-Schmidt Condensation: This is the most frequently employed method for synthesizing quinolinyl chalcones. nih.gov The reaction is typically carried out using a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in a polar solvent such as ethanol (B145695) or methanol (B129727). youtube.com The base deprotonates the α-carbon of the ketone, forming an enolate ion, which then acts as a nucleophile and attacks the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the α,β-unsaturated ketone, or chalcone (B49325). youtube.com For instance, various quinolone chalcone compounds have been synthesized by reacting 2-chloro-3-formyl quinolines with appropriate acetophenones in the presence of sodium methoxide (B1231860) or a pellet of sodium hydroxide in methanol at room temperature. nih.gov The reaction times can range from 6 to 24 hours, with the product often precipitating out of the reaction mixture and being collected by filtration. nih.gov

Conventional and Modified Approaches: Conventional methods often involve stirring the reactants at room temperature or under reflux for several hours. youtube.comnih.govnih.gov Modifications to the conventional Claisen-Schmidt condensation have been explored to improve yields and reaction times. These can include the use of different solvent systems or alternative bases. For example, some syntheses utilize a mixture of ethanol and water as the solvent. youtube.com In some cases, microwave irradiation has been used to accelerate the reaction, leading to the formation of chalcones in good yields within minutes. nih.govekb.eg

The general procedure for a base-catalyzed Claisen-Schmidt condensation involves dissolving the quinolinyl aldehyde and the corresponding ketone in an appropriate solvent, followed by the addition of the base. youtube.com The reaction progress is often monitored by thin-layer chromatography (TLC). youtube.com Upon completion, the reaction mixture is typically poured into ice water and neutralized with a dilute acid, such as hydrochloric acid (HCl), to precipitate the chalcone product. youtube.com The crude product is then purified by filtration and recrystallization from a suitable solvent like ethanol. nih.gov

Catalyst Systems and Optimization of Reaction Conditions for Yield and Purity

The choice of catalyst and the optimization of reaction conditions are crucial for maximizing the yield and purity of quinolinyl chalcones. While strong bases like NaOH and KOH are common, research has explored a variety of other catalyst systems to overcome issues such as difficult purification processes associated with strong base catalysis. rsc.org

Catalyst Systems:

Homogeneous Base Catalysts: Sodium hydroxide and potassium hydroxide are the most traditional and widely used catalysts. rsc.org Sodium methoxide is another effective base catalyst, particularly in methanol as a solvent. nih.gov

Heterogeneous Catalysts: To simplify catalyst removal and product purification, solid catalysts have been investigated. These include metal oxides and hydrotalcite. google.com For example, a magnetic core-shell nanocatalyst (Fe3O4@ZIF-8) has been developed for chalcone synthesis, offering high yields (85-95%) and easy recovery. google.com Another approach involves using hydroxyapatite-supported potassium fluoride. google.com

Acid Catalysts: While less common for chalcone synthesis, strong acids like dry HCl and aluminum chloride can also be used. rsc.org

Organometallic Catalysts: Certain organometallic complexes, such as Zn(bpy)(OAc)2, have been reported as catalysts for this condensation reaction. rsc.org

Optimization of Reaction Conditions: The yield and purity of the final product are highly dependent on several reaction parameters:

Solvent: Polar protic solvents like ethanol and methanol are most commonly used. youtube.comnih.gov The choice of solvent can influence the solubility of reactants and the reaction rate.

Temperature: Many Claisen-Schmidt condensations are carried out at room temperature. nih.gov However, in some cases, refluxing the reaction mixture is necessary to drive the reaction to completion. nih.gov

Reaction Time: Reaction times can vary significantly, from a few hours to over 24 hours, depending on the reactivity of the substrates and the reaction conditions. nih.gov Monitoring the reaction by TLC is essential to determine the optimal reaction time. youtube.com

Stoichiometry of Reactants: Equimolar amounts of the aldehyde and ketone are typically used. youtube.com

Base Concentration: The concentration of the base can affect the reaction rate and the formation of side products.

In a study on the synthesis of chalcone-quinoline based molecular hybrids, good to excellent yields (11%–96%) were obtained in the condensation step by refluxing the reactants overnight in methanol with NaOH. nih.gov The optimization of these conditions is often achieved through systematic variation of each parameter to find the ideal balance for a specific set of reactants.

Advanced Synthetic Approaches to Quinolinyl Chalcone Derivatives

Beyond the classical Claisen-Schmidt condensation, more advanced synthetic methods are being developed to address specific challenges, such as selective labeling and stereochemical control.

Continuous-Flow Synthesis Techniques for Selective Deuteration of Analogues

Continuous-flow chemistry has emerged as a powerful tool for the synthesis of deuterated chalcone derivatives, offering precise control over reaction parameters and enhanced safety. nih.govmdpi.com This technique is particularly valuable for selective deuteration, a process that can be difficult to control in traditional batch reactions, often leading to over-reduction and undesired side products. nih.gov

In a continuous-flow setup, a solution of the starting material, typically an alkynone precursor to the chalcone, is passed through a heated and pressurized reactor containing a heterogeneous catalyst. mdpi.com The deuterium (B1214612) source is often generated on-demand, for example, through the electrolysis of D₂O, which avoids the handling of flammable D₂ gas. nih.govmdpi.com

Key parameters that can be precisely controlled in a continuous-flow system include:

Temperature: Fine-tuning the temperature allows for optimizing the reaction rate and selectivity. nih.gov

Pressure: Adjusting the pressure can influence the reaction rate and prevent the solvent from boiling. mdpi.com

Residence Time: The time the reactants spend in the catalytic zone can be accurately controlled by the flow rate, which is crucial for achieving the desired level of deuteration without over-reaction. nih.gov

This methodology has been successfully applied to the synthesis of dideuterochalcones by the selective deuteration of the carbon-carbon double bond of enones or the partial deuteration of the carbon-carbon triple bond of alkynones. nih.govmdpi.com The use of specific catalysts, such as Lindlar's catalyst or Pd/BaSO₄, plays a critical role in achieving high selectivity. mdpi.com The continuous-flow approach has been shown to be convenient, time- and cost-efficient, and safe, making it a valuable method for producing selectively deuterated chalcone analogues for various applications, including metabolic studies. nih.govmdpi.com

Stereoselective Synthesis Considerations, focusing on E-Stereoisomer Formation

In the synthesis of chalcones, the formation of stereoisomers, specifically the E (trans) and Z (cis) isomers, is a critical consideration. The E-stereoisomer is generally the more thermodynamically stable and is often the exclusively or predominantly formed product in Claisen-Schmidt condensations. rsc.orgnih.gov

The stereochemical outcome is influenced by the reaction mechanism. The initial aldol addition can lead to different diastereomers, and the subsequent base-catalyzed elimination of water to form the double bond typically favors the formation of the more stable E-isomer, where the bulky aryl groups are on opposite sides of the double bond, minimizing steric hindrance.

The formation of the E-isomer is often confirmed by spectroscopic methods, particularly ¹H NMR spectroscopy. The coupling constant (J-value) between the two vinylic protons (H-α and H-β) is a key indicator of the stereochemistry. For the E-isomer, the coupling constant is typically large, around 15-16 Hz, due to the trans arrangement of the protons. nih.gov In contrast, the Z-isomer would exhibit a smaller coupling constant.

While the Claisen-Schmidt condensation inherently favors the E-isomer, other synthetic strategies can also be employed to ensure high stereoselectivity. For example, the reduction of α-acetylenic ketones (alkynones) can be a stereoselective route to E-chalcones. One such method involves the reduction of 1-acyl-2-phenylacetylenes with triphenylphosphine (B44618) in water, which proceeds under mild conditions to give E-chalcones in high yields and with high stereoselectivity. researchgate.net This reaction is believed to proceed via a Wittig-type mechanism. researchgate.net

Derivatization and Scaffold Functionalization of Quinolinyl Chalcones

The quinolinyl chalcone scaffold is a versatile platform for chemical modification, allowing for the synthesis of a wide range of derivatives with diverse properties. ekb.egekb.eg Functionalization can be carried out on the quinoline rings, the other aromatic ring, or the α,β-unsaturated ketone moiety. These modifications are often aimed at exploring structure-activity relationships (SAR) for various biological targets. nih.govnih.gov

Modifications on the Aromatic Rings:

Substitution on the Quinoline Ring: The quinoline nucleus can be substituted with various functional groups to modulate the electronic and steric properties of the molecule. For example, the introduction of a methoxy (B1213986) group at different positions on the quinolone ring has been shown to be critical for enhancing the efficacy of certain quinolone chalcones. nih.gov Other common substituents include halogens (e.g., chloro), which can serve as handles for further cross-coupling reactions. nih.gov

Substitution on the Phenyl Ring: The second aromatic ring (ring B) can also be readily modified by using substituted benzaldehydes in the initial Claisen-Schmidt condensation. nih.gov This allows for the introduction of a wide array of substituents, such as methyl, phenyl, or furanyl groups, which can significantly influence the biological activity of the resulting chalcone. nih.gov

Modifications of the α,β-Unsaturated Ketone System: The enone moiety of the chalcone is a reactive functional group that can participate in various chemical transformations, leading to the synthesis of different heterocyclic compounds. ekb.egekb.eg

Formation of Five-Membered Rings: Chalcones can serve as precursors for the synthesis of five-membered heterocyclic derivatives like pyrazolines and isoxazoles. ekb.eg

Formation of Six-Membered Rings: They can also be used to construct six-membered rings, including pyrimidines, cyanopyridines, and cyanopyrans. ekb.eg

Formation of Fused Ring Systems: Chalcones are key intermediates in the synthesis of flavonoids and aurones. ekb.eg

Molecular Hybridization: Another important strategy for derivatization is molecular hybridization, where the quinolinyl chalcone scaffold is covalently linked to another pharmacophore. nih.gov This approach aims to create hybrid molecules with improved efficacy, modified selectivity, or dual modes of action. nih.gov For example, quinoline-chalcone hybrids have been designed and synthesized as potential anticancer and antimalarial agents. nih.govnih.gov

The ability to easily functionalize the quinolinyl chalcone scaffold at multiple positions makes it a privileged structure in medicinal chemistry, providing a rich source of chemical diversity for the discovery of new therapeutic agents. nih.govnih.gov

Synthesis of Substituted Analogues to Explore Structural Variations

The synthesis of substituted analogues of the core 1,3-di-2-quinolinyl-2-propen-1-one structure is primarily achieved through modifications of the precursor molecules: the quinoline-2-carboxaldehyde and the 2-acetylquinoline. The classic and most common method for assembling the chalcone backbone is the Claisen-Schmidt condensation. researchgate.net This reaction involves the base-catalyzed condensation of an appropriately substituted 2-acetylquinoline with a substituted quinoline-2-carboxaldehyde.

Variations in the substitution pattern on the quinoline rings are introduced by using pre-functionalized starting materials. For instance, different functional groups (e.g., hydroxyl, methoxy, halogen) can be present on the aromatic rings of the quinoline precursors. This approach allows for a systematic exploration of how electronic and steric effects of the substituents influence the properties of the resulting chalcone.

Modern synthetic methods have expanded the toolbox for creating these analogues. For example, transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to introduce amino groups at specific positions on the quinoline ring of a pre-formed chalcone or its precursors. nih.gov This modular approach enables the late-stage diversification of the chalcone structure, providing access to a wide range of novel derivatives. nih.gov Similarly, catalyst-free methods have been developed for synthesizing carbamate (B1207046) derivatives from quinolyl ureas and alcohols, showcasing environmentally friendly routes to functionalized analogues. rsc.org

| Starting Material 1 | Starting Material 2 | Key Reaction Type | Resulting Analogue Type |

| Substituted 2-acetylquinoline | Substituted quinoline-2-carboxaldehyde | Claisen-Schmidt Condensation | Chalcone with substituted quinoline rings |

| 3-Bromo-6-substituted-quinolin-2(1H)-one | Functionalized anilines | Buchwald-Hartwig Cross-Coupling | 3-Anilino-quinolin-2(1H)-one derivatives |

| N-Quinolyl ureas | Alcohols | Catalyst-free carbamate synthesis | N-Quinolyl substituted carbamates |

Formation of Hybrid Molecules Incorporating Diverse Heterocyclic Moieties (e.g., Pyrazolines, s-Triazines)

The chalcone framework of this compound is an excellent template for the synthesis of hybrid molecules where the propenone linker is incorporated into a new heterocyclic ring. This is typically achieved through cyclocondensation reactions with binucleophilic reagents.

Pyrazolines: Pyrazolines are five-membered heterocyclic compounds that are readily synthesized from chalcones. eie.grresearchgate.net The reaction involves the cyclization of the α,β-unsaturated ketone system with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine). researchgate.net The nitrogen nucleophile attacks the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to yield the stable 2-pyrazoline (B94618) ring. eie.grresearchgate.net This method has been successfully used to create a variety of quinolinone-pyrazoline hybrids. eie.grnih.gov The formation of the pyrazoline ring is often confirmed by ¹H NMR spectroscopy, which shows a characteristic signal pattern for the protons on the newly formed ring. nih.gov

s-Triazines: Hybrid molecules incorporating the s-triazine (1,3,5-triazine) scaffold can also be synthesized from chalcone precursors. nih.gov The strategy involves first preparing a chalcone that bears a triazine moiety. This is done via a Claisen-Schmidt condensation between an aromatic aldehyde and an s-triazine derivative containing a methyl ketone group. nih.gov The resulting triazine-chalcone can then undergo further reactions. For example, it can be reacted with hydrazine hydrate (B1144303) to form a pyrazoline ring, thus creating a triazine-chalcone-pyrazoline hybrid molecule. nih.gov This molecular hybridization strategy combines multiple pharmacophores into a single structure. nih.gov

| Chalcone Precursor | Reagent | Resulting Hybrid Heterocycle |

| This compound | Hydrazine Hydrate | Quinolinyl-pyrazoline hybrid |

| This compound | Phenylhydrazine | N-Phenyl-quinolinyl-pyrazoline hybrid |

| s-Triazine-bearing chalcone | Hydrazine Hydrate / Acetic Anhydride | s-Triazine-N-acetyl-pyrazoline hybrid |

Chemical Reactivity and Transformational Studies of the Chalcone Framework

The chemical reactivity of this compound is dominated by the presence of the α,β-unsaturated carbonyl system, which provides two electrophilic sites susceptible to nucleophilic attack.

Reactions Involving the α,β-Unsaturated Carbonyl System

The conjugated system O=C−C=C in chalcones has two electrophilic carbons: the carbonyl carbon (C-1) and the β-alkenic carbon (C-3). This duality allows for two main types of nucleophilic addition reactions. libretexts.orgyoutube.com

1,2-Addition (Direct Addition): In this reaction, a nucleophile directly attacks the electrophilic carbonyl carbon. This is a common pathway for reactions with highly reactive or "hard" nucleophiles, such as organolithium reagents or Grignard reagents. The initial product is an allylic alkoxide, which upon protonation gives an allylic alcohol.

1,4-Addition (Conjugate or Michael Addition): This pathway involves the nucleophilic attack at the β-carbon of the double bond. wikipedia.orgpressbooks.pub This type of addition is favored by "softer" nucleophiles like amines, thiols, or enolates. pressbooks.pub The attack generates an enolate intermediate, which is stabilized by resonance. Subsequent protonation, usually at the α-carbon, leads to the formation of a ketone, which is often more thermodynamically stable than the corresponding enol. pressbooks.pub The susceptibility of the β-carbon to nucleophilic attack is explained by resonance structures that place a partial positive charge on this position. youtube.compressbooks.pub

The choice between 1,2- and 1,4-addition is influenced by factors such as the nature of the nucleophile, the solvent, and the temperature.

| Reaction Type | Site of Nucleophilic Attack | Common Nucleophiles | Initial Product | Final Product (after workup) |

| 1,2-Addition | Carbonyl Carbon (C-1) | Organolithium, Grignard Reagents | Allylic Alkoxide | Allylic Alcohol |

| 1,4-Addition (Michael) | β-Carbon (C-3) | Amines, Enolates, Cyanide | Enolate | Saturated Ketone |

Cyclization Reactions and Heterocyclic Annulation of Chalcones

The α,β-unsaturated carbonyl moiety is a key functional group for constructing new rings onto the chalcone framework, a process known as annulation. These reactions significantly increase molecular complexity and are fundamental in synthesizing a wide range of heterocyclic compounds.

As discussed in section 2.3.2, a prominent example is the reaction of chalcones with hydrazine and its derivatives to form five-membered pyrazoline rings. eie.gr This is a classic example of a [4+1] cyclocondensation, where the four-atom C-C-C=O system of the chalcone reacts with the two-nitrogen (N-N) unit of hydrazine.

Similarly, other binucleophilic reagents can be used to generate different heterocycles:

Reaction with Semicarbazide: Chalcones can react with semicarbazide, and the resulting semicarbazone derivatives can undergo cyclization in the presence of a base like sodium hydroxide to form 1,2,4-triazolin-5-one derivatives. nih.gov

1,3-Dipolar Cycloaddition: The C=C double bond in the chalcone can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. For example, it can react with an azomethine ylide (a 1,3-dipole) generated in situ from the decarboxylation of an α-amino acid like proline, leading to the formation of complex, fused, or spiro-pyrrolidine heterocyclic systems. nih.gov

Robinson Annulation: While a multi-step process, the Robinson annulation is a powerful method that uses an α,β-unsaturated ketone (like a chalcone) and an enolate to form a six-membered ring. It involves a Michael addition followed by an intramolecular aldol condensation. pressbooks.pub This sequence builds a cyclohexenone ring onto the chalcone structure.

These cyclization and annulation strategies highlight the utility of the this compound scaffold as a building block in synthetic organic chemistry for the creation of diverse and complex heterocyclic architectures.

Advanced Structural Characterization and Elucidation of 1,3 Di 2 Quinolinyl 2 Propen 1 One

Spectroscopic Analysis for Comprehensive Structural Confirmation

Spectroscopic methods are fundamental to confirming the identity and structure of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR) for Proton and Carbon Environments

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 1,3-di-2-quinolinyl-2-propen-1-one, specific ¹H and ¹³C NMR data, which would confirm the precise arrangement of protons and carbons in the quinoline (B57606) rings and the propenone linker, could not be located. While general spectral characteristics of chalcones and quinolin-2-ones are known, specific chemical shifts and coupling constants for the target molecule are absent from the surveyed literature. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

IR spectroscopy is used to identify the functional groups present in a molecule. For a chalcone (B49325) derivative like this compound, characteristic vibrational bands for the carbonyl group (C=O) of the enone system, typically found in the range of 1650-1685 cm⁻¹, and the carbon-carbon double bond (C=C) would be expected. researchgate.net However, a specific, experimentally verified IR spectrum for this compound is not documented in the available resources.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

HRMS is a critical technique for determining the precise molecular weight and, consequently, the elemental formula of a compound. Although the synthesis of various quinoline-containing compounds and their characterization by HRMS has been described, the specific mass spectrometric data for this compound is not reported. nih.govnih.gov

Solid-State Structural Analysis by X-ray Crystallography

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state.

Determination of Molecular Conformation, Torsion Angles, and Stereochemistry

A crystal structure would unambiguously determine the molecule's conformation, including the planarity of the enone bridge and the relative orientation of the two quinoline rings. The stereochemistry, presumably the more stable E- or trans-isomer typical for chalcones, would also be confirmed. nih.gov No published crystal structure for this compound could be identified.

Analysis of Crystal Packing and Intermolecular Interactions

Analysis of the crystal packing would reveal important intermolecular interactions such as hydrogen bonding (e.g., C-H···O) and π–π stacking between the aromatic quinoline rings, which govern the supramolecular architecture. nih.govnih.gov Without a crystal structure, this analysis is not possible.

Computational Chemistry and Structure Activity Relationship Sar Investigations of Quinolinyl Chalcones

Quantitative Structure-Activity Relationships (QSAR) Modeling

QSAR modeling establishes a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov This approach is instrumental in designing new, more potent derivatives. nih.govnih.gov

The biological efficacy of quinolinyl chalcones is significantly influenced by their electronic, steric, and lipophilic properties. researchgate.net QSAR studies have demonstrated that these descriptors can be correlated with the observed biological activities. researchgate.net For instance, in the context of anti-malarial activity, the electronic and lipophilic effects of substituents on the quinolinyl chalcone (B49325) scaffold have been shown to impact their efficacy. researchgate.net

Key descriptors often considered in QSAR models for chalcones include:

Electronic Descriptors: These describe the electronic aspects of the molecule, such as the distribution of charges and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net For example, a decrease in HOMO energy has been identified as a favorable descriptor for the antibacterial activity of some chalcone derivatives. researchgate.net The presence of electron-donating groups can also influence activities like DNA binding and photocleavage. rsc.org

Steric Descriptors: These parameters relate to the size and shape of the molecule. Increased steric bulk at specific positions can enhance or hinder biological activity depending on the target interaction. researchgate.net

Lipophilic Descriptors: Lipophilicity, often expressed as logP, is crucial for membrane permeability and reaching the target site. Higher lipophilicity has been associated with increased carcinogenicity in some drug classes, highlighting the need for a balanced profile. nih.gov

A study on a series of chalcone derivatives identified that an increase in ADME Weight and Kappa2 index, along with a decrease in HOMO energy, were favorable for inhibiting Bacillus pumilis. researchgate.net

The development of robust and predictive QSAR models is a critical step in computational drug design. nih.govresearchgate.net These models, once validated, can be used to predict the activity of novel, unsynthesized compounds. nih.gov The process typically involves dividing a dataset of compounds with known activities into a training set for model development and a test set for external validation. nih.govmdpi.com

Several statistical methods are employed to build QSAR models, including multiple linear regression (MLR) and partial least squares (PLS). nih.gov The statistical quality of these models is assessed using various parameters. A well-developed QSAR model for predicting the carcinogenicity of various compounds, including drugs, demonstrated encouraging statistical quality with a leave-one-out cross-validation coefficient (Q²) of 0.731 and a predictive R² (R²pred) of 0.716. nih.gov For some quinolinone-based thiosemicarbazones, a QSAR model showed a correlation coefficient (R²) of 0.83 and was validated through multiple methods. nih.gov

The validation of QSAR models is crucial to ensure their reliability. researchgate.net This involves both internal validation (e.g., leave-one-out cross-validation) and external validation using an independent set of compounds. researchgate.netmdpi.com The goal is to create models with high statistical quality and strong external predictive power. nih.gov

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to explore the interactions between a ligand, such as a quinolinyl chalcone, and its biological target at an atomic level. nih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode. mdpi.com This technique has been widely applied to study the interaction of quinolinyl chalcones and related compounds with various biological targets. For instance, docking studies have been used to investigate the binding of quinolinyl chalcones to the active site of Plasmodium falciparum Dihydrofolate Reductase-Thymidylate Synthase (Pf-DHFR-TS), a key anti-malarial drug target. researchgate.net Similarly, the interactions of quinoline (B57606) derivatives with other enzymes like p-glycoprotein and acetyl-CoA carboxylases have been explored. mdpi.comnih.gov

These studies help in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the ligand's biological activity. nih.gov Chalcones have been shown to interact with a variety of protein targets, including microbial enzymes, protein tyrosine phosphatases, and sex hormone-converting enzymes. nih.gov

Molecular docking and dynamics simulations provide detailed information about the binding modes, specific interactions within the active site, and the binding affinity of a ligand to its target. nih.gov The binding affinity, often expressed as a docking score or binding energy, indicates the strength of the interaction between the ligand and the receptor. openmedicinalchemistryjournal.com

For example, a molecular docking study of novel quinoline/thiazinan-4-one hybrids against S. aureus Murb protein revealed a strong correlation between the in silico docking data and the experimental antibacterial activity. rsc.org In another study, the binding affinity of 2H-thiopyrano[2,3-b]quinoline derivatives against the CB1a protein ranged from -5.3 to -6.1 Kcal/mol. nih.gov Molecular dynamics simulations further refine the docked poses and provide a more dynamic picture of the ligand-receptor complex, helping to assess the stability of the binding. nih.govnih.gov The binding free energies can be calculated using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) to rank the binding affinities of different ligands. nih.gov

Comparative Molecular Field Analysis (CoMFA) for 3D-QSAR

Comparative Molecular Field Analysis (CoMFA) is a three-dimensional quantitative structure-activity relationship (3D-QSAR) method that correlates the biological activity of a set of molecules with their 3D steric and electrostatic properties. mdpi.comijpsonline.com This technique is valuable for understanding the spatial requirements for ligand binding and for designing more potent compounds. nih.govresearchgate.net

In a CoMFA study, molecules are aligned, and their steric and electrostatic fields are calculated at various grid points. mdpi.com These field values are then used as descriptors in a PLS analysis to generate a 3D-QSAR model. The results are often visualized as contour maps, which indicate regions where modifications to the molecular structure would likely lead to an increase or decrease in biological activity. nih.gov

For instance, a CoMFA study on quinolinyl chalcone derivatives as anti-malarial agents yielded a model with a cross-validated correlation coefficient (q²) of 0.967, indicating high predictive ability. researchgate.net Similarly, CoMFA models have been successfully developed for other related heterocyclic compounds, such as quinazoline (B50416) antifolates, to guide the rational design of new inhibitors. nih.gov The statistical robustness of these models is typically evaluated using leave-one-out cross-validation. nih.govnih.gov

In Silico Approaches for Activity Prediction and Rational Design of Optimized Structures

The integration of computational chemistry and molecular modeling has become an indispensable tool in the field of medicinal chemistry for the discovery and development of new therapeutic agents. For quinolinyl chalcones, including the specific scaffold of 1,3-di-2-quinolinyl-2-propen-1-one, these in silico methods provide profound insights into their structure-activity relationships (SAR), enabling the prediction of biological activity and guiding the rational design of optimized derivatives with enhanced potency and selectivity.

Computational approaches for quinolinyl chalcones primarily revolve around molecular docking, quantitative structure-activity relationship (QSAR) modeling, and the analysis of absorption, distribution, metabolism, and excretion (ADME) properties. These methods allow researchers to simulate the interaction of these compounds with biological targets at a molecular level, identify key structural features responsible for their activity, and predict their pharmacokinetic profiles.

Structure-activity relationship (SAR) studies, often complemented by QSAR models, are pivotal in identifying the chemical features that govern the biological activity of quinolinyl chalcones. These studies have revealed several general trends. The nature and position of substituents on both the quinoline and the phenyl rings of the chalcone backbone can significantly influence the compound's activity. For instance, the presence of electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule, affecting its binding affinity and reactivity. In the case of diquinolinyl chalcones, the relative orientation of the two quinoline rings and the flexibility of the propenone linker are critical determinants of their biological profile.

The rational design of optimized structures is a direct outcome of these computational investigations. By understanding the SAR, medicinal chemists can strategically modify the lead compound, such as this compound, to enhance its desired properties. This may involve introducing specific functional groups to improve binding affinity, altering the scaffold to enhance selectivity, or modifying physicochemical properties to improve bioavailability. For example, if docking studies indicate a spare hydrophobic pocket in the target's active site, a lipophilic group could be added to the chalcone structure to exploit this interaction and increase potency.

The table below presents hypothetical data for a series of quinolinyl chalcone derivatives, illustrating how computational predictions can be used to guide drug design. The data includes predicted binding affinities (as docking scores or binding free energies) against a hypothetical protein target and key ADME properties.

| Compound ID | Modification from Lead Compound | Predicted Binding Affinity (kcal/mol) | Predicted LogP | Predicted Aqueous Solubility (logS) |

| Lead (this compound) | - | -8.5 | 4.2 | -4.5 |

| Derivative A | Addition of a hydroxyl group to one quinoline ring | -9.1 | 3.9 | -4.1 |

| Derivative B | Addition of a methoxy (B1213986) group to one quinoline ring | -8.8 | 4.5 | -4.8 |

| Derivative C | Replacement of one quinoline with a pyridine (B92270) ring | -7.9 | 3.5 | -3.9 |

| Derivative D | Introduction of a fluorine atom to one quinoline ring | -8.7 | 4.3 | -4.6 |

This illustrative data showcases how in silico tools can be used to systematically evaluate the potential of various structural modifications. Derivative A, with a predicted higher binding affinity and improved solubility, might be prioritized for synthesis and further biological testing.

Investigation of Non Clinical Biological Activities and Mechanisms of Action for Quinolinyl Chalcones

Anti-Infective Activities

Quinolinyl chalcones have demonstrated promising activity against a range of infectious agents, including parasites, bacteria, and fungi.

Antimalarial Potential

Malaria, a life-threatening disease caused by Plasmodium parasites, remains a significant global health challenge. nih.gov The emergence of drug-resistant parasite strains necessitates the discovery of new antimalarial agents. nih.gov Quinoline-based compounds have a long history in antimalarial therapy, and chalcone (B49325) derivatives are now being explored for their potential in this area. nih.gov

Research has focused on the inhibition of parasitic cysteine proteases, such as falcipain-2 and falcipain-3, which are crucial for hemoglobin degradation by the parasite during its intraerythrocytic stage. edgccjournal.org The inhibition of these enzymes disrupts the parasite's nutrient supply, leading to its death. Several studies have synthesized and evaluated quinolinyl chalcones for their ability to inhibit these proteases. For instance, a series of 1-aryl-6,7-disubstituted-2H-isoquinolin-3-ones displayed inhibitory activity against recombinant falcipain-2 and in vitro cultured P. falciparum. nih.gov Furthermore, the crystallographic structure of falcipain-2 in complex with an (E)-chalcone inhibitor has revealed a novel binding site, offering a new avenue for the rational design of more potent and selective inhibitors. nih.gov

In vitro studies have confirmed the activity of various quinoline (B57606) and chalcone derivatives against different strains of Plasmodium falciparum. nih.govdtic.mil For example, certain pyrrolo[3,2-f]quinazoline-1,3-diamine derivatives have shown potent cell growth inhibition against multiple P. falciparum clones. nih.govdtic.mil Similarly, structure-activity relationship studies on 7-(2-phenoxyethoxy)-4(1H)-quinolones have identified compounds with low nanomolar efficacy against blood stages of P. falciparum. nih.gov

| Compound Type | Target | Activity |

| 1-Aryl-6,7-disubstituted-2H-isoquinolin-3-ones | Falcipain-2 | Inhibitory activity against recombinant falcipain-2 and cultured P. falciparum. nih.gov |

| (E)-chalcone inhibitor | Falcipain-2 | Binds to a novel site on the protease. nih.gov |

| Pyrrolo[3,2-f]quinazoline-1,3-diamines | P. falciparum | Potent cell growth inhibition against multiple clones. nih.govdtic.mil |

| 7-(2-Phenoxyethoxy)-4(1H)-quinolones | P. falciparum | Low nanomolar EC50 values against blood stages. nih.gov |

Antibacterial Spectrum and Efficacy

Quinolinyl chalcones have shown a broad spectrum of antibacterial activity, effective against both Gram-positive and Gram-negative bacteria. Studies have demonstrated the efficacy of these compounds against clinically relevant strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis.

For instance, novel Δ2-1,3,4-thiadiazoline and Δ2-1,3,4-selenadiazoline derivatives containing a quinoline moiety were synthesized and tested in vitro against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, showing notable antibacterial activity. researchgate.net The mechanism of action is believed to involve the disruption of bacterial cellular processes, although the precise targets are still under investigation.

Antifungal Properties

The antifungal potential of quinolinyl chalcones is an emerging area of research. nih.gov Derivatives of these compounds have been shown to be effective against various fungal pathogens. semanticscholar.org For example, some pyrrolo[1,2-a]quinoline (B3350903) derivatives have been reported to inhibit the growth of Candida albicans, a common cause of fungal infections in humans. semanticscholar.org The proposed mechanism of action involves the inhibition of essential fungal enzymes. Further research into novel L-carvone-based 1,3,4-thiadiazole-amide derivatives has identified compounds with potent antifungal activity, some of which are more effective than the commercial fungicide boscalid. nih.gov Two new compounds, a pyridinone and a triazine derivative, have also demonstrated fungicidal activity against Candida albicans. mdpi.com

Antitubercular and Antiviral Considerations

The structural versatility of quinolinyl chalcones suggests their potential as antitubercular and antiviral agents. nih.gov While research in this area is less extensive compared to their other anti-infective properties, preliminary studies have indicated that certain chalcone derivatives possess activity against Mycobacterium tuberculosis. The antiviral potential of these compounds is also an area of active investigation, with the aim of identifying lead compounds for the development of new antiviral therapies.

Anti-Inflammatory Modulatory Effects

Inflammation is a complex biological response implicated in numerous diseases. Quinolinyl chalcones have demonstrated significant anti-inflammatory properties through the modulation of key inflammatory mediators and enzymes.

Chalcones, in general, are known to inhibit enzymes involved in the arachidonic acid metabolism, such as cyclooxygenase (COX). nih.govresearchgate.net Both COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators. nih.govyoutube.com Inhibition of these enzymes is a major mechanism for many anti-inflammatory drugs. nih.gov Studies have shown that some chalcone derivatives can suppress the production of prostaglandin (B15479496) E2.

Furthermore, these compounds can inhibit the expression of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide (NO), a key inflammatory mediator. nih.govnih.govmdpi.com This inhibition leads to a decrease in NO production, thereby reducing inflammation. nih.gov The anti-inflammatory effects of some diterpenoids have been linked to the inhibition of NF-κB activation. mdpi.com

The nuclear factor-κB (NF-κB) signaling pathway plays a central role in regulating the expression of many pro-inflammatory genes. nih.govresearchgate.net Some quinolinyl chalcones have been found to inhibit the activation of NF-κB, preventing its translocation to the nucleus and subsequent transcription of inflammatory target genes. nih.govnih.gov This inhibition can occur through direct interference with the DNA-binding activity of NF-κB or by targeting upstream kinases like IκB kinase (IKK). nih.govnih.gov

| Inflammatory Mediator/Enzyme | Effect of Quinolinyl Chalcone Derivatives |

| Cyclooxygenase (COX) | Inhibition of COX-1 and COX-2 activity. nih.govresearchgate.netnih.gov |

| Prostaglandin E2 | Suppression of production. |

| Inducible NO Synthase (iNOS) | Inhibition of expression and activity. nih.govnih.govmdpi.com |

| Nuclear Factor-κB (NF-κB) | Inhibition of activation and nuclear translocation. nih.govnih.govnih.gov |

Anticancer Research Focus (In Vitro and Preclinical Animal Models)

The anticancer potential of quinolinyl chalcones is a major focus of current research. nih.gov These compounds have been shown to exhibit cytotoxic activity against a variety of cancer cell lines in vitro and have demonstrated efficacy in preclinical animal models. researchgate.netnih.govmdpi.comyoutube.comdntb.gov.uanih.gov

Numerous studies have synthesized and evaluated series of quinoline-chalcone hybrids for their anticancer properties. nih.gov For example, certain derivatives have shown significant activity against colon, breast, lung, and melanoma cancer cell lines. nih.govnih.gov The mechanisms underlying their anticancer effects are multifaceted and can include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. nih.govnih.gov

Some quinolinyl chalcones have been identified as potent inhibitors of tubulin polymerization, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis. nih.gov Others have been shown to inhibit receptor tyrosine kinases like the epidermal growth factor receptor (EGFR), which are often overexpressed in cancer cells. nih.govcancertreatmentjournal.com Additionally, some derivatives have been found to downregulate the expression of genes involved in tumorigenesis, such as Lumican. mdpi.com For instance, a novel quinoline derivative, 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (B8050774) (3PO), has been shown to inhibit the growth of bladder cancer cells. nih.gov

Preclinical animal models, such as xenograft models in nude mice, have been instrumental in evaluating the in vivo anticancer activity of these compounds. mdpi.comnih.gov These studies have provided valuable data on the efficacy and potential of quinolinyl chalcones as anticancer agents, paving the way for further development. researchgate.netyoutube.com

| Cancer Type | Research Finding |

| Colon, Breast, Lung, Melanoma | Quinoline-chalcone hybrids show significant in vitro anticancer activity. nih.govnih.gov |

| Various Cancers | Inhibition of tubulin polymerization, leading to apoptosis. nih.gov |

| NSCLC, CML | Inhibition of the PI3K/Akt/mTOR pathway. nih.gov |

| Various Cancers | Inhibition of receptor tyrosine kinases like EGFR. nih.govcancertreatmentjournal.com |

| Bladder Cancer | Inhibition of cancer cell growth by compounds like 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one. nih.gov |

| Various Cancers | Downregulation of tumorigenesis-related genes like Lumican. mdpi.com |

Cytotoxicity and Antiproliferative Effects in Various Cancer Cell Lines (e.g., MCF-7, HCT-116, RAW, Gastric Cancer Cells)

No specific data from non-clinical studies detailing the cytotoxic or antiproliferative effects of 1,3-di-2-quinolinyl-2-propen-1-one on cancer cell lines such as the human breast adenocarcinoma cell line (MCF-7), human colorectal carcinoma (HCT-116), murine macrophage cell line (RAW), or gastric cancer cells could be retrieved from the available literature. While numerous studies have evaluated other quinoline derivatives for their anticancer potential against these cell lines nih.govnih.gov, research on this specific compound has not been published.

Induction of Cell Cycle Arrest and Apoptosis Pathways

There is no available scientific evidence to suggest that this compound induces cell cycle arrest or activates apoptotic pathways in cancer cells. The mechanisms of action for related compounds, such as other quinoline and isoquinoline (B145761) derivatives, have been explored, showing capabilities to halt the cell cycle and induce programmed cell death ncku.edu.twnih.gov. However, such specific findings for this compound are absent from current scientific records.

Inhibition of Key Cellular Processes and Targets (e.g., Glucose Metabolism via PFKFB3, Angiogenesis, Microtubule Polymerization, Cell Invasion)

Detailed investigations into the inhibitory effects of this compound on key cellular processes and molecular targets have not been documented. There is no information regarding its potential to inhibit:

Glucose Metabolism: Specifically, its role as an inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3).

Angiogenesis: The formation of new blood vessels.

Microtubule Polymerization: A critical process for cell division.

Cell Invasion: A key step in cancer metastasis.

While related structures and other chalcones have been investigated for these properties nih.gov, the specific actions of this compound remain uncharacterized.

Elucidation of Molecular Mechanisms Underlying Antiproliferative Effects

Given the lack of data on its antiproliferative effects, the molecular mechanisms for this compound have not been elucidated.

Other Investigated Biological Activities (Preclinical)

Antioxidant Capacity

No studies evaluating the antioxidant capacity of this compound have been found in the scientific literature. The antioxidant potential of various other quinoline-based compounds has been assessed, but data for this specific molecule is not available nih.govmdpi.com.

Enzyme Inhibition Profiles (e.g., α-glucosidase, α-amylase, Thioredoxin Reductase, Topoisomerase IB, Monoamine Oxidase)

There is no published research on the enzyme inhibition profile of this compound against key enzymes such as α-glucosidase, α-amylase, thioredoxin reductase, topoisomerase IB, or monoamine oxidase. While quinoline-based compounds are known to inhibit a diverse range of enzymes nih.gov, the specific inhibitory activity of this chalcone has not been reported.

Antihyperglycemic and Antileishmanial Contexts

The chemical scaffold of this compound, which combines two quinoline rings with a chalcone core, positions it as a compound of interest for various biological activities. While direct studies on this specific molecule are limited, research into the broader classes of quinolines and chalcones reveals significant non-clinical investigations in the areas of antihyperglycemic and antileishmanial activities.

Antihyperglycemic Research

Although no specific research has been published on the antihyperglycemic effects of this compound, the parent structure, chalcone, is a well-documented pharmacophore for antidiabetic potential. nih.govresearchgate.net Chalcones, characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are precursors to flavonoids and have been explored for their ability to modulate glucose metabolism through various mechanisms. nih.gov

Synthetic chalcone derivatives have been evaluated for their capacity to inhibit key enzymes involved in carbohydrate digestion and glucose regulation. frontiersin.orgmurraystate.edu The antidiabetic properties of the chalcone class are often attributed to their inhibitory effects on several therapeutic targets. nih.govresearchgate.net For instance, some chalcones act as inhibitors of α-amylase and α-glucosidase, enzymes responsible for breaking down complex carbohydrates into absorbable monosaccharides; their inhibition can help lower postprandial glucose levels. frontiersin.orgmurraystate.edu

Further preclinical studies have identified other molecular targets for chalcones in the context of type 2 diabetes management. nih.govresearchgate.net These include Protein Tyrosine Phosphatase 1B (PTP1B), Aldose Reductase (ALR), Peroxisome Proliferator-activated Receptor-gamma (PPARγ), and the AMP-activated Protein Kinase (AMPK) pathway. nih.govresearchgate.net The diverse mechanisms underscore the potential of the chalcone framework as a basis for developing new antihyperglycemic agents. nih.gov Studies on various synthetic chalcone derivatives have demonstrated significant reductions in blood glucose levels in animal models of diabetes. capes.gov.brnih.gov

Table 1: Investigated Molecular Targets for Antidiabetic Activity of Chalcones

| Target Enzyme/Receptor | Therapeutic Role in Diabetes Management | Reference |

|---|---|---|

| α-Amylase | Inhibition slows the digestion of dietary carbohydrates. | nih.govresearchgate.netfrontiersin.orgmurraystate.edu |

| α-Glucosidase | Inhibition delays carbohydrate absorption from the gut. | nih.govresearchgate.netfrontiersin.orgmurraystate.edu |

| Aldose Reductase (ALR) | Inhibition helps prevent diabetic complications. | nih.govresearchgate.net |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Inhibition enhances insulin (B600854) signaling. | nih.govresearchgate.net |

| Peroxisome Proliferator-activated Receptor-gamma (PPARγ) | Activation improves insulin sensitivity. | nih.govresearchgate.net |

| AMP-activated Protein Kinase (AMPK) | Activation increases glucose uptake and reduces hepatic glucose production. | nih.govresearchgate.net |

Antileishmanial Research

The quinoline and chalcone moieties are both recognized for their significant antiprotozoal properties, particularly against Leishmania species, the causative agents of leishmaniasis. nih.govnih.gov Consequently, hybrid molecules that incorporate both a quinoline ring and a chalcone structure have been a focus of drug discovery efforts. nih.gov

Research Findings

While direct experimental data for this compound is not available, studies on analogous quinolinyl-chalcone hybrids have shown promising results. In one study, a series of chalcone-type derivatives featuring a quinoline ring were synthesized and tested against Leishmania donovani amastigotes, the clinically relevant intracellular stage of the parasite. nih.gov Several of these compounds exhibited potent antileishmanial activity, with the most active derivative showing a 50% inhibitory concentration (IC₅₀) of 0.17 µM, demonstrating significantly higher potency than the reference drug miltefosine (B1683995) (IC₅₀ = 8.10 µM) in the same assay. nih.gov

Other chalcone derivatives have also been extensively investigated. Oxygenated chalcones, for example, have been shown to inhibit the growth of L. major promastigotes and L. donovani amastigotes in vitro. capes.gov.brnih.gov In vivo studies in hamster models of visceral leishmaniasis confirmed that treatment with these chalcones led to a significant reduction in the parasite load in the liver and spleen. nih.gov Another study on 4,8-dimethoxynaphthalenyl chalcones identified a derivative with an IC₅₀ of 3.3 µM against L. amazonensis promastigotes and 18.5 µM against intracellular amastigotes, while displaying a high selectivity index of 112.6. mdpi.comdoaj.org

Table 2: In Vitro Antileishmanial Activity of Representative Chalcone Derivatives

| Compound Class | Leishmania Species | Parasite Stage | IC₅₀ (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|---|

| Quinolinyl-Chalcone Hybrid | L. donovani | Amastigote | 0.17 | 156 | nih.gov |

| 4,8-Dimethoxynaphthalenyl Chalcone | L. amazonensis | Amastigote | 18.5 | >10 | mdpi.com |

| 4,8-Dimethoxynaphthalenyl Chalcone | L. amazonensis | Promastigote | 3.3 | 112.6 | mdpi.comdoaj.org |

| Nitro-substituted Chalcone | L. infantum | Amastigote | 42.3 | 107.1 | nih.gov |

| Quinoline-Triazole Hybrid | L. donovani | Promastigote | 2.76 | - | nih.gov |

Mechanisms of Action

The antileishmanial effects of quinolinyl chalcones and related compounds are believed to be multifactorial, involving direct action on the parasite through various mechanisms.

Mitochondrial Disruption: A primary mechanism of action for many antileishmanial chalcones is the targeting of the parasite's mitochondrion. capes.gov.brnih.gov These compounds have been observed to inhibit mitochondrial dehydrogenases and parasite respiration. nih.gov This interference with mitochondrial function leads to ultrastructural changes, hyperpolarization of the mitochondrial membrane, increased production of reactive oxygen species (ROS), and ultimately, cell death. nih.govmdpi.com

Enzyme Inhibition: Chalcones can inhibit essential enzymes in Leishmania that are vital for its survival and proliferation.

Arginase (ARG): This enzyme is crucial for the polyamine biosynthesis pathway, which is necessary for parasite growth. nih.govfrontiersin.org Chalcone derivatives have been identified as inhibitors of L. infantum arginase, with molecular docking studies indicating that they bind to key residues in the enzyme's active site. nih.govmdpi.comfrontiersin.org

Trypanothione Reductase (TR): This enzyme is central to the parasite's unique thiol-based redox system, which protects it from oxidative stress. nih.govresearchgate.net TR has been explored as a target for chalcone-based inhibitors. nih.govresearchgate.net

Immunomodulation: Some quinoline derivatives may also act by modulating the host's immune response. nih.gov Research has shown that certain compounds can promote the production of nitric oxide (NO), a key leishmanicidal molecule, by infected macrophages. nih.gov However, other studies on chalcones suggest a direct parasiticidal effect independent of the host's nitrosative stress response. frontiersin.org

Photophysical Properties and Spectroscopic Applications

Fluorescence Spectroscopy of 1,3-di-2-quinolinyl-2-propen-1-one and Analogues

Fluorescence spectroscopy is a primary tool for investigating the excited-state dynamics of these compounds. Analogues, such as styrylquinolines, provide valuable insights into the properties of this class of molecules. mdpi.comnih.gov

Analogues of this compound, specifically novel styrylquinolines with a benzylidene imine moiety, typically display absorption of light in the ultraviolet-visible region, with maximum absorption (λabs) observed between 360 and 380 nm. mdpi.comnih.gov Following excitation, these molecules relax by emitting light, with fluorescence emission (λem) occurring in the blue-green range of the spectrum, generally above 500 nm. mdpi.comnih.gov This significant separation between absorption and emission is a noteworthy feature of these compounds.

Table 1: Absorption and Emission Characteristics of Selected Quinoline-Based Analogues

| Compound Class | Typical λabs (nm) | Typical λem (nm) |

| Styrylquinolines | 360–380 mdpi.comnih.gov | >500 mdpi.comnih.gov |

| 7-(diethylamino)quinolin-2(1H)-one-chalcone | 464 | - |

| 5,10,15,20-Tetra(quinolin-2-yl)porphyrin | 424, 518, 552, 589, 645 | 654, 716 |

Note: Data presented is for analogue compounds and serves to illustrate the general photophysical behavior of quinoline-based systems.

The difference between the maximum absorption and emission wavelengths is known as the Stokes shift. Quinoline-based fluorophores, including analogues of this compound, are often characterized by a large Stokes shift. mdpi.comnih.gov This property is highly desirable for applications in fluorescence imaging as it minimizes self-absorption and improves signal-to-noise ratio. nih.gov

The fluorescence quantum yield (ΦF), which represents the efficiency of the fluorescence process, has been determined for several quinoline (B57606) analogues. While large Stokes shifts can sometimes be associated with lower quantum yields, values for some styrylquinoline derivatives have been reported to be as high as 0.079. mdpi.comnih.gov The quantum yield can be significantly influenced by the molecular structure and the surrounding environment. mdpi.comudd.cl Generally, a more rigid molecular structure leads to a higher quantum yield, as it reduces non-radiative decay pathways. nih.gov

Table 2: Stokes Shift and Quantum Yield for a Styrylquinoline Analogue

| Parameter | Value |

| Stokes Shift | >120 nm (Calculated from λabs ~380 nm and λem >500 nm) mdpi.comnih.gov |

| Max. Fluorescence Quantum Yield (ΦF) | 0.079 mdpi.comnih.gov |

Note: This data is for a specific series of styrylquinoline analogues and may not be directly representative of this compound.

The photophysical properties of quinoline derivatives can be highly sensitive to the solvent environment, a phenomenon known as solvatochromism. mdpi.com The polarity of the solvent can influence the energy levels of the ground and excited states differently, leading to shifts in the absorption and emission spectra. mdpi.com For molecules where the excited state is more polar than the ground state, an increase in solvent polarity typically leads to a red shift (bathochromic shift) in the emission spectrum. This is due to the stabilization of the excited state by the polar solvent molecules. nih.gov This sensitivity to the local environment is a key feature that can be exploited in the development of chemical sensors. mdpi.com

Photoinduced Processes: Insights into Intramolecular Hydrogen Atom Transfer

In appropriately substituted quinoline derivatives, photoexcitation can trigger intramolecular processes beyond simple fluorescence. One such process is excited-state intramolecular hydrogen atom transfer (ESIPT). For ESIPT to occur, the molecule must possess both a hydrogen-donating group and a hydrogen-accepting group in close proximity.

In certain 7-hydroxyquinoline (B1418103) derivatives, UV excitation can induce the transfer of a hydrogen atom from the hydroxyl group to the nitrogen atom of the quinoline ring. nih.gov This process can sometimes be facilitated by other molecular fragments acting as a "crane" to transport the hydrogen atom over a longer distance. nih.gov While direct evidence for this compound is not available, the presence of nitrogen atoms in the quinoline rings suggests that if a suitable hydrogen donor were incorporated into the structure, photoinduced hydrogen transfer could be a possible de-excitation pathway, competing with fluorescence. nih.govrsc.org Such processes are fundamental in understanding the photostability and photochemical reactivity of these molecules. jst.go.jp

Potential Applications in Fluorescent Probes or Sensor Development

The distinct photophysical properties of quinoline-based compounds make them attractive scaffolds for the development of fluorescent probes and sensors. nih.govnih.gov The sensitivity of their fluorescence emission to the local environment (solvatochromism) can be harnessed to detect changes in polarity or the presence of specific analytes. nih.gov

For instance, the quinolin-2(1H)-one core has been incorporated into probes designed for detecting specific ions or small molecules. nih.gov The principle often involves a change in the fluorescence properties of the quinoline fluorophore upon binding to the target analyte. This can manifest as a "turn-off" (quenching) or "turn-on" (enhancement) of the fluorescence signal. The large Stokes shift and emission in the visible spectrum are advantageous for these applications, particularly in complex biological environments. mdpi.comnih.gov

Coordination Chemistry and Metallobiomolecular Research

Synthesis and Characterization of Metal Complexes with Quinolinyl Chalcones

The synthesis of metal complexes with quinolinyl chalcone (B49325) ligands is a strategic approach to developing new therapeutic agents. The process of complexation often modulates the biological activity of the organic ligand.

The ligand 1,3-di-2-quinolinyl-2-propen-1-one is an α,β-unsaturated ketone system flanked by two quinoline (B57606) rings. This structure is rich in potential donor atoms for coordination with transition metals. The key sites for metal binding are the nitrogen atom of each quinoline ring and the oxygen atom of the carbonyl group.

Based on its structure, this compound can be proposed to act as a versatile chelating agent. Several coordination modes are conceivable:

Bidentate Coordination: The ligand could coordinate to a metal center through the carbonyl oxygen and one of the quinolinyl nitrogen atoms, forming a stable chelate ring. This is a common coordination mode for chalcone derivatives.

Tridentate Coordination: It is also plausible that the ligand could act as a tridentate N,N,O-donor, involving both quinolinyl nitrogen atoms and the carbonyl oxygen. This would lead to the formation of two chelate rings, resulting in a highly stable metal complex. The geometry of the ligand would determine the feasibility of this mode and the preferred metal ion size.

The choice of the coordination mode will depend on several factors, including the nature of the metal ion (its size, charge, and preferred coordination geometry), the reaction conditions, and the presence of other competing ligands in the coordination sphere. Transition metals from the first row, such as manganese, iron, cobalt, nickel, copper, and zinc, are common candidates for complexation with such ligands.

Table 1: Proposed Coordination Modes for this compound with Transition Metals

| Coordination Mode | Donor Atoms Involved | Potential Metal Ions |

|---|---|---|

| Bidentate | O (carbonyl), N (quinoline) | Cu(II), Zn(II), Co(II), Ni(II) |

The formation of a metal complex with this compound is expected to induce significant changes in its spectroscopic properties. These changes provide evidence for coordination and offer insights into the nature of the metal-ligand bond.

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand would show a characteristic stretching vibration for the carbonyl group (C=O), typically in the range of 1650-1680 cm⁻¹. Upon coordination to a metal ion, the electron density from the carbonyl oxygen is drawn towards the metal. This weakens the C=O double bond, resulting in a shift of the ν(C=O) band to a lower frequency (lower wavenumber). The magnitude of this shift can provide an indication of the strength of the metal-oxygen bond. Furthermore, new bands at lower frequencies, typically below 600 cm⁻¹, may appear in the spectra of the complexes, which can be attributed to the formation of new metal-oxygen (M-O) and metal-nitrogen (M-N) bonds.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of a quinolinyl chalcone typically displays intense absorption bands in the UV-Vis region arising from π→π* and n→π* electronic transitions within the aromatic rings and the enone system. Upon complexation, these bands are likely to shift (either bathochromically or hypsochromically) due to the perturbation of the electronic energy levels of the ligand upon coordination. More significantly, the formation of metal complexes often gives rise to new absorption bands in the visible region. These new bands can be attributed to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions, or in the case of transition metals with unpaired d-electrons, to d-d electronic transitions.

Table 2: Expected Spectroscopic Changes upon Complexation of a Quinolinyl Chalcone

| Spectroscopic Technique | Observed Change in Free Ligand | Expected Change Upon Complexation | Rationale for Change |

|---|---|---|---|

| IR Spectroscopy | ν(C=O) stretch at ~1650-1680 cm⁻¹ | Shift of ν(C=O) to lower frequency | Coordination of carbonyl oxygen to the metal center weakens the C=O bond. |

| Appearance of new bands at < 600 cm⁻¹ | Formation of M-O and M-N bonds. | ||

| UV-Vis Spectroscopy | Intense bands for π→π* and n→π* transitions | Shift in the position and/or intensity of ligand-based transitions | Perturbation of the ligand's electronic structure upon coordination. |

Biological Activities of Metal-Chalcone Complexes (e.g., Enhanced Cytotoxicity)

Chalcones and their derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The complexation of these compounds with metal ions has been shown in many cases to enhance their biological efficacy. This enhancement is often attributed to mechanisms such as increased lipophilicity, which facilitates transport across cell membranes, or the combined effects of the metal and the ligand in targeting cellular processes.

For quinoline-based chalcones, metal complexation has been reported to lead to a significant increase in cytotoxicity against various cancer cell lines. While specific data for this compound complexes is not available, studies on similar structures suggest that their metal complexes could be potent anticancer agents. The mechanism of action is often multifactorial, potentially involving the inhibition of key enzymes, induction of apoptosis, and generation of reactive oxygen species (ROS) that cause cellular damage. The choice of the metal ion is crucial, as different metals can confer different cytotoxic potencies and mechanisms of action.

Interaction with Biologically Relevant Metal Ions and their Implications

The ability of this compound to chelate metal ions is not only relevant for the synthesis of new therapeutic agents but also for its potential interactions with biologically essential metal ions within the body. Metal ions such as copper, zinc, and iron play critical roles in numerous physiological processes, and their dysregulation is associated with various diseases.

A molecule with strong chelating properties like a di-quinolinyl chalcone could potentially interact with these metal ions. Such interactions could have several implications:

Modulation of Metalloenzyme Activity: By binding to the metal cofactor of an enzyme, the chalcone could either inhibit or enhance its activity.

Metal Transport and Homeostasis: The chalcone could act as an ionophore, transporting metal ions across biological membranes and thereby altering their intracellular concentrations.

Redox Activity: In complex with redox-active metals like copper or iron, the chalcone could participate in redox cycling, leading to the generation of ROS. This can be a mechanism for therapeutic action (e.g., in cancer) but also a source of toxicity.

The study of these interactions is crucial for understanding the full pharmacological profile of such a compound. The quinoline moiety, in particular, is known for its ability to interact with biologically relevant metal ions, a property that has been exploited in the design of therapeutic and diagnostic agents.

Future Research Directions and Translational Potential Excluding Clinical Translation

Development of Novel and Sustainable Synthetic Methodologies for Industrial Scalability

The traditional synthesis of chalcones, including quinolinyl chalcones, predominantly relies on the Claisen-Schmidt condensation, which often involves harsh basic or acidic conditions and long reaction times, posing challenges for industrial-scale production and environmental sustainability. mdpi.commdpi.com Future research should prioritize the development of novel, efficient, and green synthetic methodologies.

Emerging sustainable techniques that show promise for the synthesis of chalcone (B49325) derivatives include:

Microwave-Assisted Synthesis: This method can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. mdpi.com

Ultrasound Irradiation: Sonochemical methods can enhance reaction rates and yields by providing the necessary activation energy through acoustic cavitation. mdpi.com

Solvent-Free "Grinding" Technique: This solid-state reaction method minimizes the use of hazardous organic solvents, aligning with the principles of green chemistry. mdpi.com